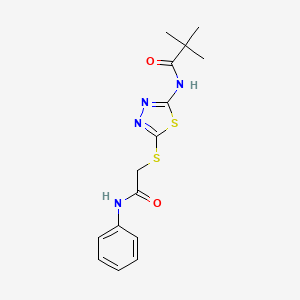

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a phenylamino group, a thiadiazole ring, and a pivalamide group . These functional groups could potentially confer interesting chemical and biological properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenylamino group could be introduced through a reaction with a phenylamine . The thiadiazole ring could be formed through a cyclization reaction . The pivalamide group could be added through a reaction with pivaloyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenylamino group would likely contribute to the compound’s aromaticity, while the thiadiazole ring could add to its heterocyclic nature . The pivalamide group could influence the compound’s polarity and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The phenylamino group could participate in electrophilic aromatic substitution reactions . The thiadiazole ring could undergo reactions at its sulfur or nitrogen atoms . The pivalamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenylamino and pivalamide groups could increase the compound’s solubility in organic solvents . The thiadiazole ring could contribute to the compound’s stability and rigidity .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

Researchers have developed methods for synthesizing hybrid molecules containing thiadiazole derivatives, exploring their antimicrobial, antilipase, and antiurease activities. For instance, Başoğlu et al. (2013) investigated the microwave-assisted synthesis of compounds with 1,3,4-thiadiazole moieties, finding that some exhibited moderate to good antimicrobial activity against tested microorganisms, as well as antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Agents

The synthesis and antimicrobial evaluation of thiazole derivatives have shown promising results against various bacterial and fungal strains. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial effects, especially against Gram-positive strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Cystic Fibrosis Therapy

A specific derivative, identified for its potential in cystic fibrosis therapy, was evaluated for its ability to correct cellular processing defects associated with the DeltaF508-CFTR protein. Yu et al. (2008) found that certain bithiazole analogs, including N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, significantly improved corrector activity for this protein misfolding disease (Yu, Yoo, Yang, Lodewyk, Meng, El-Idreesy, Fettinger, Tantillo, Verkman, & Kurth, 2008).

Anticancer Activity

Compounds incorporating the thiadiazole moiety have been evaluated for their anticancer activities across various cancer cell lines. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide, against certain cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Oxidative Dimerization and Synthesis

The oxidative dimerization of thioamides to synthesize 1,2,4-thiadiazoles has been explored, with Patil et al. (2009) demonstrating an efficient method to generate these compounds in excellent yield, highlighting the synthetic versatility and potential pharmaceutical applications of thiadiazole derivatives (Patil, Bhalerao, Dangate, & Akamanchi, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-15(2,3)12(21)17-13-18-19-14(23-13)22-9-11(20)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSGBDRZCLLPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)

![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)

![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)